molecular formula C16H10ClFO3 B2810733 (Z)-2-(2-chloro-6-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 846063-78-3

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No. B2810733
CAS RN: 846063-78-3
M. Wt: 304.7
InChI Key: GTZGZDWLOYUMLU-NVNXTCNLSA-N
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Description

“(Z)-2-(2-chloro-6-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole . Another related compound, 2-chloro-6-fluorobenzaldehyde, was produced in a yield of 10% in a reaction involving 2,6-dichlorobenzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2-chloro-6-fluorobenzaldehyde have been analyzed .

Scientific Research Applications

Pharmacological Applications

  • Fatigue Correction: Derivatives of 1,2,4-triazole, including compounds with 2-chloro-6-fluorobenzylidene radicals, have been investigated for their potential in pharmacological correction of fatigue. The compound N-(2-chloro-6-fluorobenzylidene)-3-(nonylthio)-5-(thiophen- 2-ylmethyl)-4H-1,2,4-triazol-4-amine showed notable actoprotective effects, surpassing the standard riboxin (Safonov, 2018).

Chemical Synthesis and Structure

  • Synthesis of Fluorine-Substituted Compounds

    Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, including those with (E)-2-(2-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, have been synthesized. These compounds exhibit enhanced solubility and potential anti-inflammatory activity (Sun, Gao, Wang, Hou, 2019).

  • Diuretic Activity

    4-amino-5-methyl-4H-1,2,4-triazole-3-thion derivatives, including those with 2-chloro-6-fluorobenzyl substituents, demonstrate diuretic and antidiuretic effects. The introduction of these substituents increased the diuretic effect of the compounds (Kravchenko, 2018).

Crystallography and Molecular Structure

  • Structural Insights

    NMR and X-ray structural characterization of fluorinated (5Z)-3-benzil-5-arylidenofuran-2(5H)-ones, including derivatives with 2-fluorobenzylidene, revealed insights into the stereochemistry and crystallization patterns of these compounds (Teixeira, Barbosa, Kabeshov, Maltha, Corrêa, Doriguetto, 2014).

  • Hydrogen-Bonded Structures

    Studies on substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones, including 2-fluorobenzylidene derivatives, have focused on the formation of hydrogen-bonded dimers and chains through aromatic pi-pi stacking interactions or dipolar carbonyl-carbonyl interactions (Delgado, Quiroga, de la Torre, Cobo, Low, Glidewell, 2006).

Antibacterial and Antifungal Properties

  • Antimicrobial Activity: Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, possibly related to the structural class of (Z)-2-(2-chloro-6-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one, have been synthesized and displayed significant antibacterial and antifungal activities (Helal, Abbas, Salem, Farag, Ammar, 2013).

Safety and Hazards

The safety data sheet for 2-chloro-6-fluorobenzaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFO3/c1-20-9-5-6-10-14(7-9)21-15(16(10)19)8-11-12(17)3-2-4-13(11)18/h2-8H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZGZDWLOYUMLU-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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